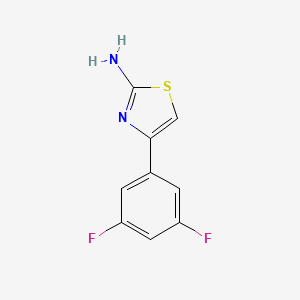

2-amino-4-(3,5-difluorophenyl)-1,3-thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,5-difluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2S/c10-6-1-5(2-7(11)3-6)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGBSHUJYGXFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 2-amino-4-(3,5-difluorophenyl)-1,3-thiazole

Introduction

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise substitution pattern on this privileged scaffold is critical to its pharmacological function. Therefore, the unambiguous structural determination of novel derivatives, such as 2-amino-4-(3,5-difluorophenyl)-1,3-thiazole, is a prerequisite for any further development in the drug discovery pipeline.

This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of this compound. Moving beyond a simple listing of methods, we explore the strategic rationale behind the selection of each analytical technique, demonstrating how a synergistic integration of data from mass spectrometry, spectroscopy, and crystallography culminates in a self-validating and definitive structural assignment.

The Strategic Workflow for Structure Elucidation

A robust elucidation strategy is not a linear process but an integrated workflow where each piece of data informs the next experiment and corroborates previous findings. The overall approach is to first determine the molecular formula and identify key functional groups, then to piece together the molecular skeleton through connectivity analysis, and finally, to obtain definitive confirmation of the three-dimensional structure.

Caption: Overall workflow for structural elucidation.

Part 1: Molecular Formula and Functional Group Analysis

The initial analytical phase focuses on establishing the fundamental properties of the molecule: its elemental composition and the types of chemical bonds present.

High-Resolution Mass Spectrometry (HRMS)

Rationale: Before determining connectivity, it is essential to confirm the molecular formula. Low-resolution mass spectrometry provides the nominal mass, but HRMS provides the exact mass with high accuracy (typically < 5 ppm). This precision allows for the unambiguous determination of the elemental composition, distinguishing the target compound from isomers or impurities with the same nominal mass.[3]

Expected Result: For this compound (C₉H₆F₂N₂S), the expected monoisotopic mass is approximately 226.0223 Da. An HRMS experiment (e.g., ESI-TOF) should yield a measured m/z value for the protonated molecule [M+H]⁺ that corresponds to this formula within a narrow error margin.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By detecting the vibrational frequencies of chemical bonds, it provides direct evidence for the presence of the key structural motifs of the target compound. For 2-aminothiazoles, we expect to see characteristic absorptions for the amino group, the aromatic system, and the thiazole ring.[4][5]

Expected Characteristic Absorptions:

-

N-H Stretching: A pair of medium-to-strong bands in the 3300-3450 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹.

-

C=N and C=C Stretching: A series of absorptions in the 1500-1650 cm⁻¹ region, corresponding to the thiazole and phenyl rings.

-

C-F Stretching: Strong, characteristic bands in the 1100-1300 cm⁻¹ region, confirming the presence of the fluoro substituents.

Part 2: Definitive Connectivity Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) experiments is employed to assemble the molecular puzzle piece by piece.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F)

-

¹H NMR: This experiment provides information about the chemical environment and connectivity of protons. For our target molecule, we anticipate signals corresponding to the -NH₂ protons (a broad singlet), a singlet for the C5-H of the thiazole ring, and a characteristic pattern for the 3,5-difluorophenyl group (two doublets of triplets or a triplet and a doublet, depending on the coupling constants).

-

¹³C NMR & DEPT-135: The ¹³C NMR spectrum reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. This helps in assigning each carbon signal correctly. We expect to see 9 distinct carbon signals corresponding to the molecular formula.

-

¹⁹F NMR: This experiment provides a simple and direct confirmation of the fluorine atoms. For a 3,5-difluorophenyl substitution, a single resonance is expected in the ¹⁹F spectrum, as both fluorine atoms are chemically equivalent.

Two-Dimensional NMR (COSY, HSQC, HMBC)

While 1D NMR provides the pieces, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[7] It is invaluable for confirming the proton connectivity within the 3,5-difluorophenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps every proton to its directly attached carbon atom (¹J-coupling).[8][9] It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall molecular architecture. It reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J and ³J).[7][9][10] These long-range correlations are the "glue" that connects the different fragments of the molecule.

Caption: Key HMBC correlations for structural confirmation.

Key HMBC Correlations for Verification:

-

Thiazole-to-Phenyl Linkage: A crucial correlation should be observed from the thiazole proton (H5) to the quaternary carbon of the phenyl ring (C1'). Conversely, a correlation from the phenyl protons (H2'/H6') to the C4 of the thiazole ring confirms this linkage.

-

Internal Thiazole Structure: Correlations from H5 to both C2 and C4 will confirm the thiazole ring structure.

-

Internal Phenyl Structure: Correlations from H4' to C2'/C6' will validate the substitution pattern of the phenyl ring.

Summary of Expected NMR Data

| Position | ¹H δ (ppm), Mult. (J Hz) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | - | ~168 (qC) | H5 |

| 4 | - | ~150 (qC) | H5, H2'/H6' |

| 5 | ~7.2, s | ~110 (CH) | C2, C4, C1' |

| NH₂ | ~5.5, br s | - | C2 |

| 1' | - | ~135 (qC) | H5, H2'/H6' |

| 2', 6' | ~7.4, m | ~109 (CH) | C4, C4', C1' |

| 3', 5' | - | ~163 (qC, d, ¹JCF) | H2'/H6', H4' |

| 4' | ~6.9, m | ~104 (CH) | C2'/C6', C1' |

Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions. Coupling constants to fluorine will further split carbon signals.

Part 3: Unambiguous 3D Structure by X-Ray Crystallography

Rationale: While the combination of MS and NMR provides a highly confident 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[11] It provides a precise three-dimensional map of the electron density in a crystalline solid, revealing exact bond lengths, bond angles, and the conformation of the molecule in the solid state. This "gold standard" technique resolves any remaining ambiguities and serves as the final validation of the proposed structure.

Procedure:

-

Crystal Growth: High-purity material, as confirmed by the preceding analytical techniques, is used. Crystals are typically grown by slow evaporation of a suitable solvent or by vapor diffusion.

-

Data Collection: A single, high-quality crystal is mounted and irradiated with X-rays. The resulting diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a final 3D model of the molecule.

Part 4: Detailed Experimental Protocols

Trustworthiness through Reproducibility: The following protocols are provided as a template for researchers. Adherence to standardized procedures ensures the generation of high-quality, reliable data.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

-

Analysis: Infuse the sample solution directly into the source. Acquire data in positive ion mode to observe the [M+H]⁺ ion. Calibrate the instrument using a known standard immediately before the run to ensure high mass accuracy.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Use an attenuated total reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

-

Processing: The resulting spectrum of transmittance or absorbance vs. wavenumber is analyzed for characteristic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 16-64 scans are sufficient.

-

¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

2D Experiments (COSY, HSQC, HMBC): Utilize standard pulse programs provided by the spectrometer software. Optimize parameters, such as the delay for long-range coupling in the HMBC experiment (typically optimized for J = 8-10 Hz), to ensure clear correlation signals.[7]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical integration of multiple analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula, while FTIR provides a quick confirmation of key functional groups. The core of the elucidation lies in a comprehensive suite of NMR experiments, which together map the precise connectivity of every atom in the molecule. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. By following this self-validating workflow, researchers can have the highest degree of confidence in their molecular structure, a critical foundation for advancing drug discovery and development.

References

- Structure elucidation of small organic molecules by contemporary computational chemistry methods. (n.d.). Semantic Scholar.

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2, 23–60.

- Srilatha, K. (2015). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-270.

- Davarski, K., Macicek, J., & Konovalov, L. (1996). FAR IR SPECTRA AND STRUCTURES OF Zn(II) COMPLEXES OF 2-AMINOTHIAZOLES.

- Pagacz-Kostrzewa, M., Coussan, S., Sałdyka, M., & Borba, D. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3922.

- Pagacz-Kostrzewa, M. (n.d.). Structure, spectra and photochemistry of 2-amino-4-methylthiazole: FTIR matrix isolation and theoretical studies. MDPI.

- McPhail, A. T. (2004). Microscale Methodology for Structure Elucidation of Natural Products. Planta Medica, 70(3), 189–204.

- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Springer.

- 2-Aminothiazole. (n.d.). PubChem.

- Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2021).

- Aminothiazole. (n.d.). NIST WebBook.

- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2023). EXCLI Journal.

- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.

- 1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. (n.d.). ResearchGate.

- cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov.

- Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (2023). ChemRxiv.

- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.

- Wan, Y., Long, J., Gao, H., & Tang, Z. (2021). 2-aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953.

- Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). Semantic Scholar.

- HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University.

- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of the West Indies.

- 2-Amino-4-phenylthiazole. (n.d.). PubChem.

- Er, M., Şahin, A., & Tahtacı, H. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Journal of the Korean Chemical Society, 58(6), 577-582.

- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2022). MDPI.

- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.

Sources

- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jchps.com [jchps.com]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(3,5-difluorophenyl)-1,3-thiazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and predicted physicochemical properties of 2-amino-4-(3,5-difluorophenyl)-1,3-thiazole . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals. In the absence of extensive published experimental data for this specific 3,5-difluoro isomer, this document consolidates established synthetic and analytical protocols, presents computationally predicted properties, and offers field-proven insights into the causality behind experimental choices. All methodologies are presented as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 2-Amino-4-arylthiazole Scaffold

The 1,3-thiazole ring is a cornerstone heterocyclic motif in drug discovery, renowned for its diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] The 2-aminothiazole subset, in particular, serves as a versatile pharmacophore that can be readily functionalized to modulate biological activity and pharmacokinetic properties. The introduction of a difluorophenyl group at the 4-position is a strategic choice in medicinal chemistry. Fluorine substitution is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable electrostatic interactions. The specific 3,5-substitution pattern on the phenyl ring creates a unique electronic and steric profile compared to other isomers, making this compound a compound of significant interest for novel therapeutic agent development.

Synthesis of this compound

The most reliable and widely adopted method for constructing the 2-amino-4-arylthiazole core is the Hantzsch Thiazole Synthesis .[5][6][7][8] This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, typically thiourea, to yield the desired thiazole.[5][9]

Synthetic Pathway Overview

The synthesis is a two-step process starting from commercially available 3',5'-difluoroacetophenone. The first step is an α-bromination to generate the key α-haloketone intermediate, which is then immediately reacted with thiourea to form the thiazole ring.

Caption: Hantzsch synthesis workflow for the target compound.

Detailed Experimental Protocol

Causality: This protocol is designed for robustness and high yield. The use of pyridinium tribromide is a safer alternative to liquid bromine for the bromination step.[9] Ethanol is selected as the solvent for the cyclization due to its ability to dissolve both the α-haloketone intermediate and thiourea, and its suitable boiling point for reflux.[9] Neutralization with a weak base like sodium bicarbonate is crucial to deprotonate the thiazolium intermediate and precipitate the final neutral product.[5]

Step 1: Synthesis of 2-Bromo-1-(3,5-difluorophenyl)ethan-1-one

-

To a solution of 3',5'-difluoroacetophenone (1.0 eq) in glacial acetic acid (5 mL per gram of ketone), add pyridinium tribromide (1.1 eq) portion-wise over 15 minutes at room temperature with vigorous stirring.

-

Heat the reaction mixture to 60-65 °C and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-haloketone. Note: This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-bromo-1-(3,5-difluorophenyl)ethan-1-one (1.0 eq) in absolute ethanol (10 mL per gram).

-

Add thiourea (1.2 eq) to the solution and equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.[9]

-

After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

-

Slowly pour the reaction mixture into a beaker containing a stirred solution of 5% sodium bicarbonate or dilute ammonium hydroxide to neutralize the hydrobromide salt formed and precipitate the free base.[5][10]

-

Collect the resulting solid product by vacuum filtration, washing the filter cake thoroughly with deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or isopropanol) to obtain the purified this compound.

Physicochemical Properties: Predicted and Experimental

Due to the novelty of this specific isomer, many physical properties must be estimated using validated computational models. These predictions provide a strong baseline for experimental work.[11][12][13][14][15]

Summary of Core Properties

| Property | Predicted/Calculated Value | Experimental Protocol Section |

| Molecular Formula | C₉H₆F₂N₂S | N/A |

| Molecular Weight | 212.22 g/mol | 3.2 (Mass Spectrometry) |

| cLogP | 2.6 ± 0.4 | 3.5 (RP-HPLC) |

| Topological Polar Surface Area (TPSA) | 67.2 Ų | N/A (Computational) |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | 3.4 (FTIR Spectroscopy) |

| Hydrogen Bond Acceptors | 3 (the two N atoms, one S atom) | N/A (Computational) |

| pKa (most basic) | 3.5 ± 0.5 (thiazole N) | Potentiometric Titration |

| Melting Point | 120 - 140 °C (estimated) | 3.6 (Melting Point Apparatus) |

Note: cLogP and pKa values are consensus estimates from various computational algorithms. The melting point is an estimate based on the similar 3,4-difluoro isomer (121-125 °C).[16]

Protocol: Mass Spectrometry for Molecular Weight Verification

Causality: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique ideal for polar, medium molecular weight compounds, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺).

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures protonation for positive ion mode detection.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to manufacturer specifications.

-

Analysis: Infuse the sample directly or via LC injection. Acquire data in positive ion mode.

-

Validation: The system is validated if the observed mass for the [M+H]⁺ ion is within 5 ppm of the calculated exact mass (213.0301).

Protocol: NMR Spectroscopy for Structural Elucidation

Causality: A multi-nuclear NMR approach (¹H, ¹³C, ¹⁹F) is essential for unambiguous structural confirmation of fluorinated compounds.[17][18][19][20][21] DMSO-d₆ is a suitable solvent due to its high polarity, which should effectively dissolve the compound.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube.[19]

-

¹H NMR Analysis:

-

Expected Resonances:

-

-NH₂: A broad singlet around 7.0-7.5 ppm.

-

Thiazole H-5: A sharp singlet around 7.2-7.8 ppm.

-

Aromatic H-2', H-6': A doublet or triplet around 7.6-8.0 ppm, coupled to the H-4' proton.

-

Aromatic H-4': A triplet of triplets around 7.1-7.4 ppm, coupled to the two fluorine atoms and the H-2'/H-6' protons.

-

-

-

¹³C NMR Analysis:

-

Expected Resonances:

-

Thiazole C-2 (-NH₂): ~168 ppm.

-

Thiazole C-4: ~150 ppm.

-

Thiazole C-5: ~105-110 ppm.

-

Aromatic C-F (C-3', C-5'): A doublet with a large ¹JCF coupling constant (~240-250 Hz).

-

Other Aromatic Carbons: Multiple signals between 105-140 ppm showing smaller C-F couplings.

-

-

-

¹⁹F NMR Analysis:

-

Expected Resonance: A single resonance (due to symmetry) coupled to the aromatic protons, appearing as a triplet.

-

Protocol: FTIR Spectroscopy for Functional Group Identification

Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method to confirm the presence of key functional groups.

-

Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples or prepare a KBr pellet.

-

Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Validation (Expected Peaks):

-

N-H stretch: Doublet peak around 3300-3400 cm⁻¹ (primary amine).[10]

-

C=N stretch: 1620-1650 cm⁻¹ (thiazole ring).

-

C-F stretch: Strong absorbance around 1100-1300 cm⁻¹.

-

Aromatic C=C stretch: Peaks around 1450-1600 cm⁻¹.

-

Protocol: Lipophilicity (LogP) Determination by RP-HPLC

Causality: Lipophilicity (LogP) is a critical parameter influencing ADME properties.[22] The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput alternative to the traditional shake-flask method and correlates well with octanol-water partition coefficients.[23][24][25][26][27] The capacity factor (k) is directly related to the retention time and reflects how strongly the analyte interacts with the nonpolar stationary phase.

Caption: Workflow for experimental LogP determination via RP-HPLC.

-

System Setup: Use a C18 reversed-phase column with a UV detector. The mobile phase is a gradient of acetonitrile and water (with 0.1% formic acid).

-

Calibration: Prepare solutions of 5-7 reference compounds with known LogP values that bracket the expected LogP of the analyte.

-

Analysis: Inject each standard and the test compound, recording the retention time (t_R). Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation:

-

Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0.

-

Plot the logarithm of the capacity factor (log k) for the standards against their known LogP values.

-

Perform a linear regression to obtain a calibration equation (e.g., LogP = m * (log k) + c).

-

Use the log k value of the test compound to calculate its experimental LogP.[23]

-

Protocol: Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Analysis: Pack a small amount of the sample into a capillary tube. Heat at a ramp rate of 2-5 °C/min.

-

Validation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. The narrowness of the range (e.g., < 2 °C) is an indicator of purity.

Drug-Likeness and Potential Biological Significance

The potential of a compound to become an orally active drug can be initially assessed using guidelines like Lipinski's Rule of Five.[28][29][30][31]

Lipinski's Rule of Five Analysis

| Rule | Parameter | Value for Target Compound | Compliance |

| 1 | Molecular Weight | < 500 Da | 212.22 |

| 2 | LogP | < 5 | ~2.6 |

| 3 | Hydrogen Bond Donors | ≤ 5 | 1 |

| 4 | Hydrogen Bond Acceptors | ≤ 10 | 3 |

The 2-aminothiazole scaffold is a known "privileged structure" and has been identified as a core component in inhibitors of various kinases, bacterial enzymes, and other protein targets.[1][2] The specific 3,5-difluoro substitution pattern may offer unique interactions within a protein binding pocket, potentially leading to novel selectivity and potency profiles. Further screening in relevant biological assays is highly warranted.

Conclusion

This guide establishes a foundational understanding of this compound, a molecule of high interest in medicinal chemistry. While direct experimental data is limited, this document provides robust, field-tested protocols for its synthesis and comprehensive characterization. The computational predictions, combined with a strong understanding of the 2-aminothiazole scaffold, indicate that this compound has favorable drug-like properties. The detailed methodologies herein serve as a self-validating framework for researchers to produce, purify, and analyze this compound, paving the way for its exploration in drug discovery programs.

References

- Lipinski, C. A. (1997). Lipinski's rule of five. Advanced Drug Delivery Reviews. [Link][29][30]

- PubMed. (2012). Predicting the metabolic pathways of small molecules based on their physicochemical properties. Protein & Peptide Letters. [Link][11]

- Wikipedia. (n.d.). Lipinski's rule of five. [Link][30]

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link][23]

- Sygnature Discovery. (n.d.).

- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. [Link][32]

- PMC - NIH. (n.d.).

- ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. [Link][13]

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link][5]

- MDPI. (n.d.). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. [Link][14]

- ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?. [Link][15]

- PMC - NIH. (n.d.).

- PubMed. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link][25]

- Der Pharma Chemica. (n.d.).

- ResearchGate. (n.d.).

- University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link][18]

- Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link][8]

- Google Patents. (n.d.). Determination of logP coefficients via a RP-HPLC column. [26]

- PMC - PubMed Central. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. [Link][27]

- ACS Publications. (n.d.). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link][28]

- Georgia Gwinnett College. (n.d.).

- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link][1]

- Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link][10]

- Amerigo Scientific. (n.d.). 2-Amino-4-(3,4-difluorophenyl)thiazole (97%). [Link]

- University of Texas at El Paso. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance. [Link][20]

- ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link][21]

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link][22]

- NIH. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link][9]

- MDPI. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link][4]

- ResearchGate. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link][2]

- ResearchGate. (2024).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Predicting the metabolic pathways of small molecules based on their physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. 2-AMINO-4-(3,4-DIFLUOROPHENYL)THIAZOLE | 175135-32-7 [chemicalbook.com]

- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 18. commons.ggc.edu [commons.ggc.edu]

- 19. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 20. researchgate.net [researchgate.net]

- 21. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 22. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 23. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 24. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 26. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. taylorandfrancis.com [taylorandfrancis.com]

- 29. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 30. sygnaturediscovery.com [sygnaturediscovery.com]

- 31. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

Spectroscopic Characterization of 2-amino-4-(3,5-difluorophenyl)-1,3-thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-4-(3,5-difluorophenyl)-1,3-thiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure, appearing in a wide array of biologically active molecules with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The introduction of a 3,5-difluorophenyl substituent at the 4-position can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.

Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of molecular structures. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, based on the analysis of related compounds and fundamental principles of spectroscopic interpretation.

Molecular Structure and Logic of Analysis

The logical approach to characterizing this molecule involves a synergistic use of NMR, IR, and MS to probe different aspects of its structure. NMR provides a detailed map of the carbon-hydrogen framework, IR identifies the key functional groups, and MS determines the molecular weight and provides clues about the molecule's fragmentation pattern.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect chemical shifts, particularly for exchangeable protons like those on the amino group.

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for carbon signals (typically 0-200 ppm).

Expected ¹H NMR Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the thiazole proton, and the amino protons. The aromatic protons of the pyridyl and phenyl systems are typically observed between 6.5 and 9 ppm.[1] The characteristic peak for the thiazole ring proton (H-5) is expected around 6.50 ppm.[1]

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH₂ | 5.0 - 7.0 | Broad singlet | - | 2H |

| Thiazole H-5 | 6.8 - 7.2 | Singlet | - | 1H |

| Phenyl H-2', H-6' | 7.3 - 7.6 | Doublet or Multiplet | ~2-3 Hz (meta coupling to F) | 2H |

| Phenyl H-4' | 6.9 - 7.2 | Triplet or Multiplet | ~8-9 Hz (ortho coupling to F) | 1H |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Expected ¹³C NMR Data:

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The signals for carbons attached to fluorine will appear as doublets due to C-F coupling. The carbon atom (C-9) located between the nitrogen and sulfur atoms of the aminothiazole typically presents peaks in the range of 165.15–172.25 ppm.[4][5]

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| Thiazole C-2 | 165 - 170 | Singlet |

| Thiazole C-4 | 150 - 155 | Singlet |

| Thiazole C-5 | 105 - 115 | Singlet |

| Phenyl C-1' | 135 - 140 | Triplet |

| Phenyl C-2', C-6' | 110 - 115 | Doublet |

| Phenyl C-3', C-5' | 160 - 165 | Doublet of doublets |

| Phenyl C-4' | 100 - 105 | Triplet |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected IR Data:

The IR spectrum will show characteristic absorption bands for the N-H, C=N, C=C, and C-F bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (amine) | 3100 - 3400 | Stretching (symmetric and asymmetric) |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=N (thiazole) | 1610 - 1640 | Stretching |

| C=C (aromatic/thiazole) | 1450 - 1600 | Stretching |

| C-F | 1100 - 1300 | Stretching |

| C-S | 844 - 860 | Stretching |

The vibrational band for the C=N of the aminothiazole linkage is often observed around 1612–1617 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, which allows for the calculation of the molecular formula.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

-

Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to determine the accurate mass-to-charge ratio (m/z).

Expected MS Data:

-

Molecular Ion: The expected exact mass for the protonated molecule [C₉H₇F₂N₂S]⁺ is approximately 213.0321 m/z.

-

Fragmentation: The molecule may undergo characteristic fragmentation upon collision-induced dissociation (CID). Common fragmentation pathways for 2-aminothiazole derivatives involve cleavage of the thiazole ring or loss of substituents.

Caption: Potential ESI-MS fragmentation pathway.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide outlines the expected spectroscopic data based on the analysis of related structures and fundamental principles. These data serve as a valuable reference for researchers involved in the synthesis, purification, and characterization of this and similar compounds, ensuring the scientific integrity of their work and accelerating the drug development process.

References

- Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. (2021). Royal Society Publishing.

- 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. (n.d.). ResearchGate.

- Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (2021). ACS Omega.

- Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (2021). PubMed Central.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

An In-Depth Technical Guide to 2-Amino-4-(difluorophenyl)-1,3-thiazole: A Core Scaffold in Modern Drug Discovery

Executive Summary: The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically relevant therapeutics. This guide delves into the technical intricacies of 2-amino-4-(difluorophenyl)-1,3-thiazole, a key building block for the development of novel therapeutic agents. While the specific isomer 2-amino-4-(3,5-difluorophenyl)-1,3-thiazole is not readily documented, this paper will focus on its well-characterized and commercially available regioisomer, 2-amino-4-(3,4-difluorophenyl)-1,3-thiazole (CAS Number: 175135-32-7) . The principles, synthetic routes, and potential applications discussed herein are broadly applicable to this class of compounds and provide a robust framework for researchers, scientists, and drug development professionals. We will explore its synthesis via the classic Hantzsch reaction, its physicochemical properties, and its vast potential in therapeutic areas, underpinned by field-proven insights and authoritative references.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, a structural alert for high-value interactions with biological targets.[1] This scaffold is present in numerous FDA-approved drugs, including the kinase inhibitor Dasatinib and the antibacterial agent Cefixime, highlighting its versatility and importance in drug design.[2] The introduction of a difluorophenyl group at the C4 position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for library synthesis and lead optimization in drug discovery programs.[1] The fluorine atoms can engage in favorable hydrogen bonding and other non-covalent interactions within protein binding pockets, often enhancing potency and selectivity. This guide provides a comprehensive overview of the synthesis, properties, and applications of 2-amino-4-(3,4-difluorophenyl)-1,3-thiazole as a representative of this important chemical class.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 2-amino-4-(3,4-difluorophenyl)-1,3-thiazole are summarized below.

| Property | Value | Source(s) |

| CAS Number | 175135-32-7 | [3][4][5][6] |

| Molecular Formula | C₉H₆F₂N₂S | [3][5][6] |

| Molecular Weight | 212.22 g/mol | [3][5][6] |

| Appearance | Solid | [3] |

| Melting Point | 121-125 °C | [3][5] |

| SMILES | Nc1nc(cs1)-c2ccc(F)c(F)c2 | [3] |

| InChI Key | NDCSJUJQMRFHEX-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Considerations: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first described in 1887.[7][8] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-amino-4-(3,4-difluorophenyl)-1,3-thiazole, the precursors are 2-bromo-1-(3,4-difluorophenyl)ethan-1-one and thiourea.

The reaction proceeds via a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the final thiazole product.[9] The use of a solvent such as ethanol is common, and the reaction can often be performed at reflux temperature.[10]

Caption: General workflow for the Hantzsch synthesis of 2-amino-4-(3,4-difluorophenyl)-1,3-thiazole.

Experimental Protocol: Synthesis of 2-amino-4-(3,4-difluorophenyl)-1,3-thiazole

The following protocol is a representative procedure based on established Hantzsch synthesis methodologies.[9][10][11]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-(3,4-difluorophenyl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents).

-

Solvent Addition: Add ethanol as the solvent to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water or a dilute sodium bicarbonate solution to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

Applications in Drug Discovery and Biological Activity

The 2-aminothiazole scaffold is a prolific source of biologically active compounds.[12] Derivatives have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity: Many 2-aminothiazole derivatives have shown potent anti-proliferative effects against various cancer cell lines.[2] They often function as kinase inhibitors, targeting key enzymes in cancer cell signaling pathways.

-

Antimicrobial Activity: The thiazole ring is a key component of several antibacterial and antifungal drugs.[11][13] 2-aminothiazole derivatives have been reported to exhibit significant activity against a range of pathogens.

-

Anti-inflammatory Activity: Compounds incorporating the 2-aminothiazole scaffold have been investigated for their potential to modulate inflammatory responses.

-

Antiviral Activity: The 2-aminothiazole nucleus has been explored for the development of antiviral agents, including inhibitors of the HIV-1 nucleocapsid protein.[14]

The difluorophenyl substitution on this scaffold can enhance these activities by improving binding affinity to target proteins and increasing cell permeability.

Potential Signaling Pathway Interactions

Given the prevalence of 2-aminothiazole derivatives as kinase inhibitors, a key area of investigation for compounds like 2-amino-4-(3,4-difluorophenyl)-1,3-thiazole would be their interaction with protein kinases. The diagram below illustrates a conceptual model of how such a compound might inhibit a generic receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.

Caption: Conceptual model of a 2-aminothiazole derivative inhibiting an RTK signaling pathway.

Conclusion

2-Amino-4-(3,4-difluorophenyl)-1,3-thiazole is a valuable and versatile building block in the field of drug discovery. Its straightforward synthesis via the Hantzsch reaction, coupled with the favorable pharmacological properties endowed by the 2-aminothiazole core and difluorophenyl substituent, makes it a compound of significant interest for the development of new therapeutic agents. This guide has provided a comprehensive technical overview to support researchers and scientists in leveraging the potential of this important chemical scaffold.

References

- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

- Barreiro, G., et al. (2018). 2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

- Sancineto, L., et al. (2014). Functional and Structural Characterization of 2-Amino-4-phenylthiazole Inhibitors of the HIV-1 Nucleocapsid Protein with Antiviral Activity.

- Li, Y., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI. [Link]

- Himaja, M., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

- Serb, A. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

- Zhang, X., et al. (2019). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.

- ProQuest. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ProQuest. [Link]

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]

- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

- ResearchGate. (n.d.). Hantzsch thiazole synthesis.

- EPH-International Journal of Biological & Pharmaceutical Science. (2020). SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. EPH-International Journal of Biological & Pharmaceutical Science. [Link]

- National Institutes of Health. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

- Der Pharma Chemica. (2012).

- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

- National Institutes of Health. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-氨基-4-(3,4-二氟苯基)噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 2-AMINO-4-(3,4-DIFLUOROPHENYL)THIAZOLE | 175135-32-7 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. synarchive.com [synarchive.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. 2-AMINO-4-(3,4-DIFLUOROPHENYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 11. asianpubs.org [asianpubs.org]

- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - ProQuest [proquest.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

The Strategic Incorporation of Fluorine in 2-Aminothiazole Scaffolds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents. Its synthetic tractability and ability to engage in diverse biological interactions have made it a focal point in drug discovery. The strategic introduction of fluorine, an element with unique physicochemical properties, into the 2-aminothiazole framework has emerged as a powerful strategy to modulate and enhance the therapeutic potential of these derivatives. This in-depth technical guide provides a comprehensive literature review of fluorinated 2-aminothiazole derivatives, delving into their synthesis, structure-activity relationships (SAR), and diverse biological activities. We will explore the causal relationships behind synthetic choices and the mechanistic underpinnings of their biological effects, with a particular focus on their applications in oncology. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights to accelerate the discovery of novel fluorinated 2-aminothiazole-based therapeutics.

Introduction: The Power of Two - Fluorine and the 2-Aminothiazole Nucleus

The 2-aminothiazole moiety is a recurring motif in a plethora of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This is attributed to its ability to act as a versatile pharmacophore, capable of forming key hydrogen bonds and participating in various non-covalent interactions with biological targets. The development of anticancer drugs has particularly benefited from this scaffold, with clinically used agents like Dasatinib and Alpelisib featuring the 2-aminothiazole core.[3][4]

Parallel to the rise of the 2-aminothiazole scaffold, the strategic use of fluorine in drug design has become an indispensable tool in modern medicinal chemistry. The introduction of fluorine can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity for its target protein.[5][6] Fluorine's high electronegativity can alter the pKa of nearby functional groups, impacting bioavailability, while the strength of the carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.[5][7]

The convergence of these two powerful entities—the 2-aminothiazole scaffold and fluorine substitution—has led to the development of a new generation of drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. This guide will provide a deep dive into the literature surrounding these fascinating molecules.

Synthetic Strategies for Fluorinated 2-Aminothiazole Derivatives

The primary and most classical method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis .[8][9] This versatile reaction involves the condensation of an α-haloketone with a thiourea derivative. The incorporation of fluorine into the final product can be achieved by utilizing fluorinated starting materials.

Hantzsch Thiazole Synthesis: A Workhorse Reaction

The general workflow for the Hantzsch synthesis of a fluorinated 2-aminothiazole derivative is depicted below. This typically involves the reaction of a fluorinated α-haloketone with a thiourea.

Caption: General scheme of the Hantzsch thiazole synthesis.

A common starting material for introducing a fluorophenyl group at the 4-position of the thiazole ring is a 2-bromo-1-(fluorophenyl)ethanone. For instance, the synthesis of 4-(4-fluorophenyl)-2-aminothiazole involves the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with thiourea.[10]

Detailed Experimental Protocol: Synthesis of 4-(4-fluorophenyl)-1,3-thiazol-2-amine

This protocol provides a step-by-step methodology for the synthesis of a representative fluorinated 2-aminothiazole derivative.

Materials:

-

2-bromo-1-(4-fluorophenyl)ethanone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1.0 equivalent) in ethanol.

-

Add thiourea (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Further wash the solid with water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4-(4-fluorophenyl)-1,3-thiazol-2-amine.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[4][11]

-

1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the fluorophenyl ring and the proton at the 5-position of the thiazole ring, as well as a broad singlet for the amino group protons.

-

13C NMR: The carbon NMR spectrum will display signals for the carbons of the thiazole ring and the fluorophenyl group, with the carbon attached to fluorine showing a characteristic coupling.[10]

-

Mass Spectrometry: The mass spectrum will confirm the molecular weight of the synthesized compound.

Biological Activities and Structure-Activity Relationships (SAR)

Fluorinated 2-aminothiazole derivatives have demonstrated a wide array of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

Numerous studies have reported the potent in vitro and in vivo anticancer activity of fluorinated 2-aminothiazole derivatives against various cancer cell lines, including those of the breast, lung, colon, and central nervous system.[4][6] The introduction of fluorine can significantly enhance the cytotoxic potential of the parent 2-aminothiazole scaffold.

Table 1: Anticancer Activity of Selected Fluorinated 2-Aminothiazole Derivatives

| Compound | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-Fluorophenyl | H | H1299 (Lung) | 4.89 | [5] |

| 2 | 4-Fluorophenyl | H | SHG-44 (Glioma) | 4.03 | [5] |

| 3 | 4-Fluorophenyl | -C(O)CH2CH2-Ph | HT29 (Colon) | 0.63 | [12] |

| 4 | 2,4-Dimethylphenyl | -C(O)Ph | HeLa (Cervical) | 1.6 | [12] |

| 5 | 4-Fluorophenyl | Fused Flavonoid | U87 (Glioblastoma) | 3.6 | [11] |

This table is a representative summary and not exhaustive.

The structure-activity relationship (SAR) studies have revealed several key insights:

-

Position of Fluorine: The position of the fluorine atom on the phenyl ring can significantly impact activity. For instance, in some series, a meta-halogen on the phenyl ring showed better antitumor activity than a meta-methyl group.[12]

-

Substituents on the Amino Group: Acylation of the 2-amino group with various moieties can modulate the anticancer potency. The nature of the acyl group, including its length and aromaticity, plays a crucial role.[4]

-

Substituents at the 5-position: The introduction of lipophilic substituents at the 5-position of the thiazole ring has been shown to enhance antitumor activity in certain cases.[5]

Mechanism of Action: Targeting Key Cellular Pathways

The anticancer effects of fluorinated 2-aminothiazole derivatives are often attributed to their ability to inhibit key enzymes and proteins involved in cancer cell proliferation and survival.

A significant target for some 2-aminothiazole derivatives is the Hec1/Nek2 (Highly expressed in cancer 1/NIMA-related kinase 2) pathway, which is critical for proper chromosome segregation during mitosis.[3][13] Overexpression of Hec1 and Nek2 is observed in various cancers and is associated with poor prognosis.[14] Small molecules that disrupt the interaction between Hec1 and Nek2 can lead to mitotic catastrophe and cell death in cancer cells.[3][15]

Caption: Modulation of Tau protein and microtubule dynamics by fluorinated 2-aminothiazole derivatives.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the 2-aminothiazole scaffold has proven to be a highly effective approach for the development of novel therapeutic agents, particularly in the field of oncology. The unique properties of fluorine allow for the fine-tuning of the physicochemical and pharmacokinetic properties of these molecules, leading to enhanced potency and selectivity. The Hantzsch thiazole synthesis remains a robust and versatile method for the preparation of these compounds.

Future research in this area should continue to explore the vast chemical space of fluorinated 2-aminothiazole derivatives. The development of novel synthetic methodologies for the regioselective introduction of fluorine will be crucial. Furthermore, a deeper understanding of the mechanisms of action of these compounds, including the identification of novel biological targets, will be essential for their translation into the clinic. The continued investigation of structure-activity relationships, aided by computational modeling and in vitro and in vivo studies, will undoubtedly pave the way for the discovery of the next generation of fluorinated 2-aminothiazole-based drugs with improved therapeutic indices.

References

- Schematic representation of Tau protein's role in microtubule stabilization. ResearchGate.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.

- Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. ResearchGate.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central.

- N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Royal Society of Chemistry.

- Cartoon showing a population of Tau's binding on/unbinding from a stabilized microtubule. ResearchGate.

- Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal. PubMed Central.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed.

- Normal function of tau protein. Tau protein stabilizes microtubules. ResearchGate.

- a describes the role of tau protein in stabilizing the microtubules in. ResearchGate.

- Stabilisation of microtubules by the tau protein is regulated by. ResearchGate.

- Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism. National Institutes of Health.

- 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. MDPI.

- Targeting NEK2 as a promising therapeutic approach for cancer treatment. PubMed Central.

- (PDF) Small Molecule Targeting the Hec1/Nek2 Mitotic Pathway Suppresses Tumor Cell Growth in Culture and in Animal. ResearchGate.

- Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development. PubMed Central.

- N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide. PubMed Central.

- Spectral Assignments and Reference Data. CONICET.

- (PDF) N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. ResearchGate.

- General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate.

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central.

- Joint Computational and Experimental Investigations on the Synthesis and Properties of Hantzsch-type Compounds: An Overview. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. researchgate.net [researchgate.net]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery [pubmed.ncbi.nlm.nih.gov]

- 7. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Rise of Difluorophenyl Thiazoles: A Technical Guide to Their Discovery and Significance in Modern Drug Development

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate molecular properties and enhance therapeutic potential. Within this landscape, the difluorophenyl thiazole scaffold has emerged as a particularly privileged motif, underpinning the development of several successful targeted therapies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and significance of difluorophenyl thiazole compounds. We will delve into the rationale behind their design, explore detailed synthetic methodologies and characterization techniques, and elucidate their profound impact on cellular signaling pathways, with a particular focus on their role as kinase inhibitors. This guide is intended to serve as a practical resource, offering field-proven insights and detailed protocols to empower the next wave of innovation in this critical area of drug discovery.

Introduction: The Strategic Advantage of Fluorine and the Thiazole Core

The prevalence of fluorinated compounds in pharmaceuticals is a testament to the unique and beneficial properties that fluorine imparts upon a molecule. Unlike other halogens, fluorine's small size and high electronegativity allow it to act as a bioisostere of a hydrogen atom while profoundly influencing the electronic properties of the parent molecule.[1][2] This strategic substitution can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[3]

-

Increased Binding Affinity: The polarized C-F bond can engage in favorable dipole-dipole and hydrogen bond interactions within a protein's active site, leading to enhanced potency and selectivity.[3][4]

-

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity (LogP) and the acidity or basicity (pKa) of nearby functional groups, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[3][5]

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is another key pharmacophore found in numerous biologically active compounds.[6] Its rigid, planar structure provides a scaffold for orienting substituents in a defined three-dimensional space, facilitating precise interactions with biological targets. The combination of a difluorophenyl group with a thiazole core creates a synergistic effect, leveraging the metabolic stability and binding advantages of fluorine with the versatile scaffolding properties of the thiazole ring. This has proven particularly fruitful in the development of kinase inhibitors, where these features contribute to high potency and selectivity.[7]

Synthesis of Difluorophenyl Thiazole Compounds: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains a robust and widely used method for the construction of the thiazole ring.[8] The reaction involves the condensation of an α-haloketone with a thioamide.[9]

Causality Behind Experimental Choices

The choice of an α-haloketone bearing a difluorophenyl group is the critical first step in introducing the desired moiety. 2-bromo-1-(2,4-difluorophenyl)ethan-1-one is a common and commercially available starting material. The thioamide partner can be varied to introduce diversity at other positions of the thiazole ring. The reaction is typically carried out in a polar solvent like ethanol to facilitate the dissolution of the reactants and is often heated to drive the reaction to completion. The aromaticity of the resulting thiazole ring is a strong thermodynamic driving force for the reaction.[10]

Detailed, Step-by-Step Experimental Protocol

The following protocol provides a detailed methodology for the synthesis of a model 2-amino-4-(2,4-difluorophenyl)thiazole.

Materials:

-

2-bromo-1-(2,4-difluorophenyl)ethan-1-one

-

Thiourea

-

Ethanol (absolute)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(2,4-difluorophenyl)ethan-1-one (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol (approximately 10 mL per gram of α-haloketone).

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the solution is slightly basic (pH ~8).

-

Precipitation and Isolation: The product will precipitate out of the solution as a solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.

-

Drying: Dry the purified product under vacuum to obtain the final 2-amino-4-(2,4-difluorophenyl)thiazole.

Structural Characterization

Unambiguous characterization of the synthesized difluorophenyl thiazole compounds is crucial. The following techniques are routinely employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the difluorophenyl ring, typically in the range of δ 7.0-8.0 ppm, with splitting patterns dictated by fluorine-proton coupling. The proton at the 5-position of the thiazole ring usually appears as a singlet around δ 7.0-7.5 ppm. Protons on substituents will have their characteristic chemical shifts.[11][12]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the difluorophenyl ring, with large one-bond and two-bond carbon-fluorine coupling constants (¹JCF and ²JCF). The carbons of the thiazole ring will also show distinct signals.[9][13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the synthesized compound. Electron impact (EI) or electrospray ionization (ESI) are common techniques. The fragmentation pattern can provide further structural information, often showing cleavage of the side chains from the thiazole ring.[5][14][15] The presence of sulfur can be identified by the M+2 isotopic peak.[16]

Biological Significance: Targeting the MAPK Signaling Pathway